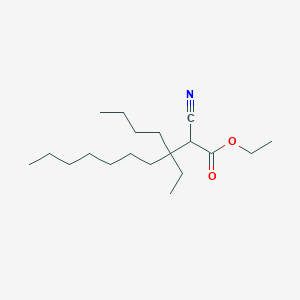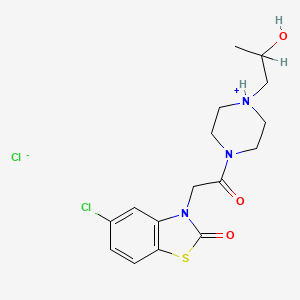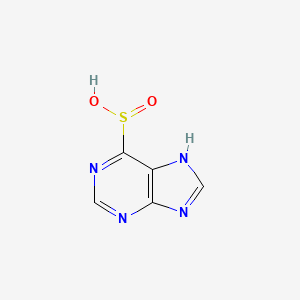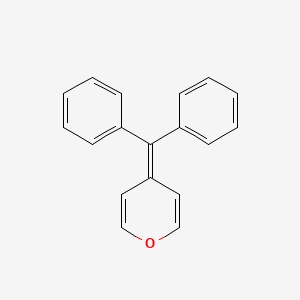
4-(Diphenylmethylidene)-4H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethylidene)-4H-pyran: is an organic compound characterized by a pyran ring substituted with a diphenylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylmethylidene)-4H-pyran typically involves the condensation of benzaldehyde with 4H-pyran-4-one under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium hydroxide, which promotes the formation of the diphenylmethylidene moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diphenylmethylidene)-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted aromatic and pyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Diphenylmethylidene)-4H-pyran is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings with enhanced stability and performance characteristics.
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethylidene)-4H-pyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Diphenylmethylidene)piperidine: Similar in structure but with a piperidine ring instead of a pyran ring.
Benzophenone: Shares the diphenylmethylidene moiety but lacks the heterocyclic ring.
4H-pyran-4-one: The parent compound without the diphenylmethylidene substitution.
Uniqueness: 4-(Diphenylmethylidene)-4H-pyran is unique due to the combination of the pyran ring and the diphenylmethylidene group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
24665-54-1 |
|---|---|
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
4-benzhydrylidenepyran |
InChI |
InChI=1S/C18H14O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |
InChI-Schlüssel |
CKPQXAUTFQDDDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C=COC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
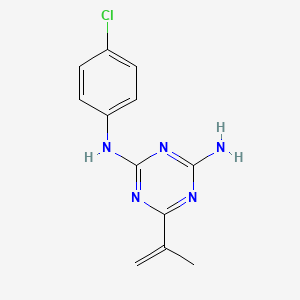




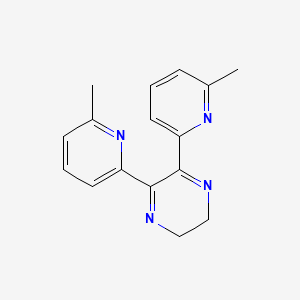

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)

